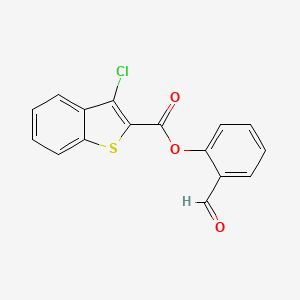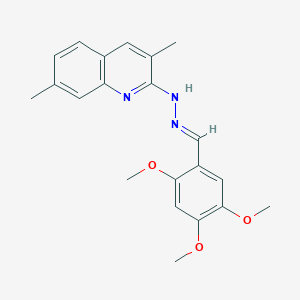
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine, also known as GBR-12909, is a compound that belongs to the piperazine family. It is a selective dopamine reuptake inhibitor that has been widely studied for its potential applications in the field of neuroscience.
科学的研究の応用
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine has been extensively studied for its potential applications in the field of neuroscience. It has been used as a research tool to study the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine has also been used to investigate the effects of dopamine on behavior, cognition, and mood.
作用機序
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine selectively inhibits the reuptake of dopamine by binding to the dopamine transporter protein. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopamine signaling. The increased dopamine signaling can have various effects on behavior, cognition, and mood.
Biochemical and physiological effects:
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine has been shown to increase dopamine levels in the brain, leading to enhanced dopamine signaling. This can result in various biochemical and physiological effects such as increased locomotor activity, improved cognitive function, and enhanced mood. However, prolonged exposure to 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine can lead to dopamine receptor downregulation and desensitization, which can result in a decrease in dopamine signaling.
実験室実験の利点と制限
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine has several advantages for lab experiments, including its high selectivity for the dopamine transporter, its ability to cross the blood-brain barrier, and its relatively long half-life. However, 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine also has some limitations, including its potential for dopamine receptor downregulation and desensitization, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine. One potential direction is to investigate its potential applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Another direction is to study the effects of 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to understand the long-term effects of 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine on dopamine signaling and its potential for dopamine receptor downregulation and desensitization.
合成法
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine can be synthesized by the reaction of 1-(2-methoxybenzyl)piperazine with 2-naphthaldehyde in the presence of a reducing agent such as sodium borohydride. The product can be purified by column chromatography to obtain a pure compound.
特性
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-26-23-9-5-4-8-22(23)18-25-14-12-24(13-15-25)17-19-10-11-20-6-2-3-7-21(20)16-19/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGUKIULEVMQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868181.png)
![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5868195.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5868198.png)



![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)

![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)



![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)